molecular formula C25H35N3O2 B5316395 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide

2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide

Numéro de catalogue B5316395
Poids moléculaire: 409.6 g/mol
Clé InChI: SEWGTHQMIAXJFJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide, also known as A-366, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. A-366 is a selective inhibitor of the histone acetyltransferase (HAT) activity of the transcriptional coactivator p300/CBP, which plays a crucial role in regulating gene expression.

Mécanisme D'action

2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide selectively inhibits the HAT activity of p300/CBP by binding to its catalytic domain, thereby preventing the acetylation of histone and non-histone proteins. This results in the suppression of oncogenic transcriptional programs and the induction of tumor suppressor genes. 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide also regulates the expression of genes involved in inflammation and neurodegeneration by modulating the acetylation status of transcription factors.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has been shown to have significant biochemical and physiological effects on cancer cells, inflammatory cells, and neurons. 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide induces cell cycle arrest and apoptosis in cancer cells by suppressing the transcriptional activity of oncogenes. 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide also inhibits the production of pro-inflammatory cytokines by macrophages and microglia, thereby reducing inflammation. 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide improves synaptic plasticity and memory in animal models of Alzheimer's disease by enhancing the acetylation of transcription factors involved in memory formation.

Avantages Et Limitations Des Expériences En Laboratoire

2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has several advantages for lab experiments, including its high selectivity for p300/CBP and its ability to penetrate the blood-brain barrier. However, 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has some limitations, including its relatively low potency and its potential off-target effects on other HATs.

Orientations Futures

There are several future directions for research on 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide, including the development of more potent and selective inhibitors of p300/CBP, the identification of biomarkers for predicting the response to 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide treatment, and the evaluation of 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide in clinical trials for various diseases. In addition, the role of p300/CBP in epigenetic regulation and gene expression needs to be further elucidated to fully understand the therapeutic potential of 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide.
Conclusion:
In conclusion, 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide is a promising small molecule with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its selective inhibition of p300/CBP HAT activity and its ability to modulate gene expression make it an attractive target for drug development. Further research is needed to fully understand the mechanism of action of 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide and to evaluate its safety and efficacy in clinical trials.

Méthodes De Synthèse

The synthesis of 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide involves several steps, including the preparation of 2-(1-adamantyl)acetic acid, the coupling of 2-(4-propionyl-1-piperazinyl)aniline with 2-(1-adamantyl)acetic acid, and the subsequent amidation of the resulting intermediate with acetyl chloride. The final product is purified by column chromatography to obtain pure 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide.

Applications De Recherche Scientifique

2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by suppressing the transcriptional activity of oncogenes. 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Propriétés

IUPAC Name

2-(1-adamantyl)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O2/c1-2-24(30)28-9-7-27(8-10-28)22-6-4-3-5-21(22)26-23(29)17-25-14-18-11-19(15-25)13-20(12-18)16-25/h3-6,18-20H,2,7-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWGTHQMIAXJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.